molecular formula C21H20N6O8 B2775258 Methyl 4-(2-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate CAS No. 1351631-17-8

Methyl 4-(2-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate

Cat. No. B2775258
CAS RN: 1351631-17-8
M. Wt: 484.425
InChI Key: NOUVUWSTJOSFMU-UHFFFAOYSA-N
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Description

Methyl 4-(2-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is a useful research compound. Its molecular formula is C21H20N6O8 and its molecular weight is 484.425. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

  • Heterocyclic Compound Synthesis : The synthesis of heterocyclic compounds, including those with moieties like oxadiazole and pyrazinyl, is of great interest for their potential antimicrobial activity. For instance, compounds with 1,3,4-oxadiazole derivatives have been evaluated for their biological activity, showing promise in antimicrobial applications (Abd El-Fattah, 1998).

  • Drug-likeness and Microbial Investigation : Novel derivatives containing oxadiazole rings have been synthesized and characterized for their drug-likeness properties, including ADME prediction, antibacterial, antifungal, and antimycobacterial activities. Some compounds demonstrated good to moderate activity against bacterial strains, highlighting their potential in drug development (Pandya et al., 2019).

  • Antimicrobial Activities : Synthesis of new compounds with oxadiazole and azetidinone moieties has shown promising results in antimicrobial studies. These studies suggest that such compounds could serve as bases for developing new antimicrobial agents, highlighting the importance of structural modifications in enhancing biological activities (Siddiqui et al., 2013).

properties

IUPAC Name

methyl 4-[[2-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]benzoate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O4.C2H2O4/c1-28-19(27)12-2-4-14(5-3-12)22-16(26)11-25-9-13(10-25)18-23-17(24-29-18)15-8-20-6-7-21-15;3-1(4)2(5)6/h2-8,13H,9-11H2,1H3,(H,22,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUVUWSTJOSFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=NC=CN=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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